molecular formula C18H16FN3O4 B5493735 N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5493735
M. Wt: 357.3 g/mol
InChI Key: NBMNGCIWAIVISR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and β-secretase (BACE1). These enzymes and proteins are involved in various cellular processes such as inflammation, tumor growth, and amyloid beta peptide production. By inhibiting these enzymes and proteins, N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can potentially prevent or treat various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 and MMPs. It has also been shown to have anti-tumor effects by inhibiting MMPs and inducing apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial effects by inhibiting bacterial DNA gyrase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential to inhibit various enzymes and proteins involved in various cellular processes. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and side effects in more detail. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is also an area of future research.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the condensation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-14-8-3-11(9-15(14)25-2)10-20-17(23)18-21-16(22-26-18)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMNGCIWAIVISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

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